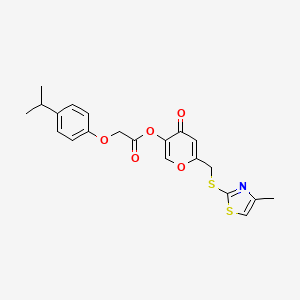

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-isopropylphenoxy)acetate

Description

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-propan-2-ylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5S2/c1-13(2)15-4-6-16(7-5-15)26-10-20(24)27-19-9-25-17(8-18(19)23)12-29-21-22-14(3)11-28-21/h4-9,11,13H,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVYOQSNOYDWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-isopropylphenoxy)acetate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Thiazole Ring : Contributes to biological activity through interactions with molecular targets.

- Pyran Ring : Serves as a versatile scaffold for further functionalization.

- Tolyl Group : Enhances lipophilicity, potentially improving bioavailability.

The molecular formula is with a molecular weight of approximately 447.52 g/mol.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors, modulating their activity. The thiazole moiety may engage in enzyme inhibition or receptor antagonism, while the pyran structure could facilitate binding to various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Thiazole derivatives | Antibacterial | |

| Pyran derivatives | Antifungal |

These findings suggest that the compound could be effective against a range of pathogens, warranting further investigation into its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Mechanism : Induction of apoptosis and cell cycle arrest.

A study demonstrated that the compound significantly reduced cell viability in these lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity .

-

Anticancer Effects :

- In a comparative study, this compound was tested alongside known anticancer agents.

- The compound exhibited comparable efficacy to doxorubicin in inhibiting HeLa cell growth .

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound | Aromatic Group | logP (Predicted) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 4-Isopropylphenoxy | 3.5 | 457.52 |

| Compound in | 4-Methoxyphenoxy | 2.1 | 398.40 |

Thiazole and Heterocyclic Variations

The 4-methylthiazole-thioether in the target compound differs from analogs with pyrimidine or triazolo-pyridazine cores (). For example:

- 877638-23-8: Features a pyrimidin-2-ylthio group instead of methylthiazole.

- Methyl [3-(4-phenyl-thiazol-2-yl)-thioureido] alkanoates (): These compounds lack the pyran core but share thiazole-thioether motifs. Their bioactivity in prior studies (e.g., antimicrobial assays) suggests that the pyran ring in the target compound may modulate selectivity .

Table 2: Heterocyclic Core Comparison

Ester Group Modifications

The 2-(4-isopropylphenoxy)acetate ester in the target compound contrasts with benzoate esters () and phthalate derivatives (). Acetate esters generally exhibit faster hydrolysis rates than benzoates, suggesting shorter metabolic half-lives. However, the 4-isopropylphenoxy group may slow degradation due to steric shielding .

Research Findings and Hypotheses

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous pyran-thiazole derivatives, involving nucleophilic thiol substitution and esterification (inferred from ) .

- Biological Potential: Structural analogs with pyran-thiazole motifs (e.g., ) have shown anti-inflammatory and anticancer activity in vitro. The target’s increased lipophilicity may enhance tissue penetration but require formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.